Benzidine-2,2'-disulfonic acid
Overview
Description
Benzidine-2,2’-disulfonic acid is an organic compound with the molecular formula C12H12N2O6S2. It is a derivative of benzidine, where two sulfonic acid groups are attached to the benzidine molecule. This compound is known for its use in the production of azo dyes, which are widely used in the textile industry .
Mechanism of Action
Target of Action
It’s known that this compound is used in the production of dyes , suggesting that it may interact with various molecules and substrates in these processes.
Mode of Action
It’s known to participate in the schiff-base reaction during the synthesis of certain compounds . This suggests that it may interact with its targets through covalent bonding, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
Given its role in the production of dyes , it’s likely that it participates in complex organic synthesis pathways.
Result of Action
It’s known to be a severe eye irritant , suggesting that it may cause cellular damage or inflammation when in contact with biological tissues.
Action Environment
The action, efficacy, and stability of 2,2’-Benzidinedisulfonic acid can be influenced by various environmental factors. For instance, its reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, its efficacy in applications such as dye production may be influenced by the specific conditions of the reaction, including the concentration of reactants, reaction time, and the presence of catalysts .
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in the fabrication of sulfonated thin-film composite (TFC) membranes, which are used in water desalination processes . The molecular architectures of 2,2’-Benzidinedisulfonic acid significantly affect the solubility and diffusion of small molecules into the organic phase during the interfacial polymerization process .
Cellular Effects
It is known that the compound is used in the fabrication of TFC membranes, which have distinct separation behaviors during the water desalination process
Molecular Mechanism
It is known that the compound plays a role in the fabrication of TFC membranes, which have distinct separation behaviors during the water desalination process
Temporal Effects in Laboratory Settings
It is known that the compound plays a role in the fabrication of TFC membranes, which have distinct separation behaviors during the water desalination process
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzidine-2,2’-disulfonic acid is typically synthesized from the potassium or sodium salt of 3-nitrobenzenesulfonic acid. The process involves a gradual reduction using zinc dust and sodium hydroxide solution in a dilute aqueous medium. The product is then rearranged using hydrochloric acid or dilute sulfuric acid .
Industrial Production Methods: In industrial settings, the preparation of Benzidine-2,2’-disulfonic acid follows similar synthetic routes but on a larger scale. Electrochemical or catalytic reductions are also possible, providing alternative methods for its production .
Types of Reactions:
Oxidation: Benzidine-2,2’-disulfonic acid can undergo oxidation reactions, often leading to the formation of quinonoid structures.
Reduction: The compound can be reduced to form various intermediates, which are useful in further chemical syntheses.
Substitution: It can participate in substitution reactions, particularly in the formation of azo dyes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and sodium hydroxide are commonly used for reduction.
Substitution: Diazonium salts are often used in substitution reactions to form azo dyes.
Major Products: The major products formed from these reactions include various azo dyes, which are characterized by their vivid colors and are used extensively in the textile industry .
Scientific Research Applications
Benzidine-2,2’-disulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: The compound is used in the study of enzyme reactions and as a staining agent in microscopy.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Beyond its use in dye production, it is also employed in the manufacture of pigments and as a reagent in various industrial processes
Comparison with Similar Compounds
4,4’-Diaminodiphenyl ether-2,2’-disulfonic acid: This compound is similar in structure but has different solubility and reactivity properties.
2,2’-Disulfobenzidine: Another similar compound with comparable applications in dye synthesis.
Uniqueness: Benzidine-2,2’-disulfonic acid is unique due to its specific arrangement of sulfonic acid groups, which confer distinct chemical properties. This makes it particularly effective in the synthesis of certain azo dyes, providing better color fastness and stability compared to other similar compounds .
Properties
IUPAC Name |
5-amino-2-(4-amino-2-sulfophenyl)benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6S2/c13-7-1-3-9(11(5-7)21(15,16)17)10-4-2-8(14)6-12(10)22(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJAPGAZEWPEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)C2=C(C=C(C=C2)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6S2 | |
Record name | BENZIDINE-2,2'-DISULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19859 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024572 | |
Record name | 2,2'-Benzidinedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Leaflets or prisms or light purple powder. (NTP, 1992) | |
Record name | BENZIDINE-2,2'-DISULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19859 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | BENZIDINE-2,2'-DISULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19859 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
117-61-3 | |
Record name | BENZIDINE-2,2'-DISULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19859 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,2′-Benzidinedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2'-Benzidinedisulfonic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117613 | |
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Record name | 2,2'-Benzidinedisulfonic acid | |
Source | DTP/NCI | |
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Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-diamino- | |
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Record name | 2,2'-Benzidinedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024572 | |
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Record name | Benzidine-2,2'-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZIDINE-2,2'-DISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALF643N2EQ | |
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Melting Point |
347 °F (decomposes) (NTP, 1992) | |
Record name | BENZIDINE-2,2'-DISULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19859 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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